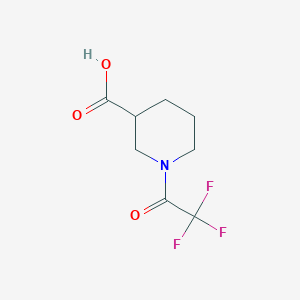

1-(Trifluoroacetyl)piperidine-3-carboxylic acid

Description

BenchChem offers high-quality 1-(Trifluoroacetyl)piperidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Trifluoroacetyl)piperidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F3NO3/c9-8(10,11)7(15)12-3-1-2-5(4-12)6(13)14/h5H,1-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIAAYWKIPIJFCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(Trifluoroacetyl)piperidine-3-carboxylic Acid: Technical Profile & Synthesis Guide

Introduction

1-(Trifluoroacetyl)piperidine-3-carboxylic acid is a specialized fluorinated heterocyclic building block widely utilized in medicinal chemistry and drug discovery. Structurally, it consists of a piperidine ring substituted at the nitrogen atom with a trifluoroacetyl group and at the C3 position with a carboxylic acid moiety.

This compound serves as a critical intermediate in the synthesis of GABA uptake inhibitors (such as Tiagabine analogs) and peptidomimetics. The N-trifluoroacetyl group plays a dual role: it acts as a robust protecting group for the amine during carboxylic acid functionalization and serves as a lipophilic bioisostere that modulates the metabolic stability and membrane permeability of the final drug candidate.

Physicochemical Profile

The incorporation of the trifluoroacetyl group significantly alters the physicochemical properties compared to the parent nipecotic acid, primarily by eliminating the basicity of the secondary amine and increasing lipophilicity.

Table 1: Key Chemical Properties

| Property | Data | Notes |

| IUPAC Name | 1-(2,2,2-Trifluoroacetyl)piperidine-3-carboxylic acid | |

| CAS Number | 1568204-35-2 | Refers to the (S)-enantiomer; Racemate is often synthesized in situ. |

| Molecular Formula | C₈H₁₀F₃NO₃ | |

| Molecular Weight | 225.17 g/mol | |

| Physical State | White to off-white solid | |

| Melting Point | 115–120 °C (Predicted) | Similar analogs (4-COOH) melt ~117 °C. |

| Solubility | DCM, Methanol, Ethyl Acetate, THF | Low water solubility compared to nipecotic acid.[1] |

| pKa (Acid) | ~3.2 – 3.5 (Predicted) | Acid strength increased by electron-withdrawing N-TFA group. |

| logP | ~1.1 | Significantly more lipophilic than nipecotic acid (logP ~ -3.0). |

Synthesis & Production

The most reliable synthetic route involves the direct acylation of nipecotic acid (piperidine-3-carboxylic acid) using trifluoroacetic anhydride (TFAA). This reaction proceeds via a mixed anhydride intermediate , which is subsequently hydrolyzed to yield the free acid.

Reaction Mechanism

The reaction typically requires a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the trifluoroacetic acid byproduct.

-

N-Acylation: The secondary amine of nipecotic acid attacks TFAA.

-

Mixed Anhydride Formation: The carboxylic acid may also react with excess TFAA to form a mixed anhydride.

-

Hydrolysis: Aqueous workup hydrolyzes the unstable mixed anhydride back to the carboxylic acid, while the stable N-trifluoroacetamide bond remains intact.

Synthesis Workflow Diagram

Figure 1: Synthetic pathway for the production of 1-(Trifluoroacetyl)piperidine-3-carboxylic acid via mixed anhydride hydrolysis.

Experimental Protocol (Standardized)

Reagents:

-

Nipecotic acid (1.0 eq)

-

Trifluoroacetic anhydride (TFAA) (2.5 eq)

-

Pyridine (3.0 eq) or Triethylamine

-

Dichloromethane (DCM) (Solvent)

Procedure:

-

Dissolution: Suspend nipecotic acid in dry DCM under an inert atmosphere (N₂).

-

Addition: Cool the mixture to 0°C. Add pyridine followed by the dropwise addition of TFAA. Caution: Exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. The solution should become clear as the starting material dissolves.

-

Quench: Cool to 0°C and carefully add water to hydrolyze the mixed anhydride.

-

Isolation: Acidify the aqueous layer to pH ~2 with 1N HCl. Extract the product into DCM or Ethyl Acetate (x3).

-

Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Recrystallize from Hexane/EtOAc if necessary.

Chemical Reactivity & Analysis

Spectroscopic Identification (NMR)

The N-trifluoroacetyl group induces rotameric species due to restricted rotation around the amide bond. This often results in signal doubling in the ¹H and ¹³C NMR spectra at room temperature.

-

¹H NMR (400 MHz, CDCl₃):

-

COOH: Broad singlet at 10.0–12.0 ppm.

-

N-CH₂ (α-protons): Two sets of multiplets at 3.5–4.5 ppm (deshielded by amide).

-

CH-COOH: Multiplet at 2.5–2.8 ppm.

-

Ring CH₂: Multiplets at 1.5–2.2 ppm.

-

-

¹⁹F NMR:

-

Singlet (or split signal due to rotamers) at -68 to -70 ppm .

-

Functional Group Transformations

-

Carboxylic Acid Coupling: The free acid can be coupled with amines using standard reagents (EDC, HATU) to form amides. The electron-withdrawing effect of the TFA group decreases the nucleophilicity of the piperidine ring but activates the carboxylic acid slightly towards nucleophilic attack.

-

Deprotection: The trifluoroacetyl group is labile to mild basic hydrolysis (e.g., K₂CO₃ in MeOH/H₂O) or reduction (NaBH₄), regenerating the secondary amine.

Applications in Drug Discovery[2][3]

GABA Uptake Inhibitors

This scaffold is structurally homologous to Tiagabine and Nipecotic Acid , which target the GABA transporter (GAT-1).[2] The N-trifluoroacetyl group is often used to:

-

Increase BBB Permeability: By masking the polar secondary amine.

-

Probe Hydrophobic Pockets: The CF₃ group serves as a probe for hydrophobic interactions within the transporter active site.

Chiral Resolution

The (S)- and (R)- enantiomers of 1-(trifluoroacetyl)piperidine-3-carboxylic acid are often resolved using chiral HPLC or by crystallization with chiral bases (e.g., phenylethylamine). The bulky TFA group enhances the discrimination between enantiomers during resolution processes.

Safety & Handling

-

Hazards: Classed as an Irritant . Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Toxicity: While less volatile than TFAA, the compound should be treated as potentially toxic if swallowed (H300 category for parent piperidines).

-

Storage: Store in a cool, dry place. Moisture sensitive (carboxylic acid can form hydrates; mixed anhydrides if not fully hydrolyzed are reactive).

References

-

PubChem. 1-Trifluoroacetyl piperidine (Parent Compound Data).[1][3] National Library of Medicine. Available at: [Link]

-

BioRxiv. Synthesis and Biological Evaluation of Nipecotic Acid Derivatives. (2025).[1] Available at: [Link]

- Google Patents.Method for preparing trifluoro acetyl substituted ring amine (CN101492421B).

Sources

- 1. 1-Trifluoroacetyl piperidine | C7H10F3NO | CID 5181830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-三氟乙酰基哌啶 97% | Sigma-Aldrich [sigmaaldrich.com]

potential applications of trifluoroacetylated piperidines in fragment-based screening

Precision F-NMR Screening: The Strategic Utility of Trifluoroacetylated Piperidines

Executive Summary

In the high-stakes arena of Fragment-Based Drug Discovery (FBDD), the identification of low-affinity binders (

This guide details the application of

Scientific Rationale: The Fluorine-Piperidine Synergy

The Privileged Scaffold: Piperidine

The piperidine ring is ubiquitous in medicinal chemistry, appearing in over 12,000 clinically tested compounds. Its

The Reporter: The Trifluoroacetyl Group

The

-

Physicochemical Modulation: The electron-withdrawing

group reduces the basicity of the piperidine nitrogen, often improving solubility and membrane permeability (logP modulation) compared to the parent amine. -

The

F NMR Handle:-

Sensitivity:

F has 83% of the sensitivity of -

Zero Background: Biological systems lack endogenous fluorine, eliminating background noise.

-

Chemical Shift Anisotropy (CSA): The

group is highly sensitive to changes in the local electronic environment. Upon protein binding, the rotation of the

-

Comparative Properties Table

| Property | Parent Piperidine | Impact on Screening | |

| Molecular Weight | ~85 Da | ~181 Da | Fits "Rule of Three" for fragments. |

| LogP | 0.84 | ~1.5 - 2.0 | Enhanced lipophilicity aids hydrophobic pocket targeting. |

| H-Bond Donors | 1 (NH) | 0 | Removes donor, relies on acceptor ( |

| NMR Active Nuclei | Enables high-throughput "cocktail" screening.[2] | ||

| Reactivity | Nucleophilic | Stable Amide | Chemically inert under physiological screening conditions. |

Experimental Workflows

Workflow 1: Direct Fragment Screening (T2 Relaxation)

In this mode, a library of trifluoroacetylated piperidines is screened against a target protein. Binding is detected by the rapid decay of the transverse magnetization (T2) of the ligand when bound to the slowly tumbling protein.

Workflow 2: The "Spy" Molecule Assay (Competition)

Here, a specific trifluoroacetylated piperidine with known weak affinity acts as a "spy." A library of non-fluorinated compounds is added. If a library member binds and displaces the spy, the spy's

Visualizing the Screening Logic

Figure 1: The integrated workflow for synthesizing and screening trifluoroacetylated piperidine libraries via

Detailed Protocols

Synthesis of -Trifluoroacetyl Piperidine Library

Objective: To generate a diverse set of fluorinated fragments from commercially available substituted piperidines.

Reagents:

-

Substituted Piperidines (e.g., 4-methyl, 3-hydroxyl, 4-benzyl)

-

Trifluoroacetic Anhydride (TFAA)

-

Triethylamine (

) -

Dichloromethane (DCM)

Step-by-Step Protocol:

-

Preparation: Dissolve the piperidine derivative (1.0 equiv) and

(1.2 equiv) in anhydrous DCM (0.1 M concentration) under an inert atmosphere ( -

Acylation: Cool the solution to 0°C. Add TFAA (1.1 equiv) dropwise over 15 minutes. The reaction is highly exothermic; control temperature to prevent side reactions.

-

Completion: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC or LCMS.

-

Work-up: Quench with saturated

. Extract the organic layer, wash with brine, and dry over -

Purification: Concentrate in vacuo. Most

-TFA piperidines are volatile; avoid prolonged high-vacuum. Purify via flash column chromatography (Hexanes/EtOAc). -

Validation: Confirm structure via

NMR and

F NMR Screening Protocol (T2 Relaxation)

Objective: To identify fragments that bind to the target protein.[1][2][3][4][5]

Materials:

-

NMR Spectrometer: 500 MHz or higher, equipped with a fluorine-sensitive cryoprobe (e.g., Bruker QCI-F).

-

Buffer:

supplemented phosphate buffer (pH 7.4), 100 mM NaCl. Note: Avoid fluorinated buffers.

Step-by-Step Protocol:

-

Cocktail Assembly: Prepare mixtures of 5-10 non-overlapping trifluoroacetylated fragments. Final concentration of each fragment: 50

M. -

Reference Spectrum: Acquire a 1D

NMR spectrum of the cocktail without protein. Ensure sharp singlets and baseline separation.-

Parameter Tip: Set relaxation delay (

) to 2-3 seconds to ensure full magnetization recovery.

-

-

Protein Addition: Add the target protein to the cocktail. Target concentration: 10-20

M (Fragment:Protein ratio ~ 2.5:1 to 5:1). -

T2-Filter Acquisition: Run a CPMG (Carr-Purcell-Meiboom-Gill) pulse sequence.

-

Mechanism: Large molecules (protein-bound fragments) relax quickly. The CPMG sequence filters out these fast-relaxing signals.

-

-

Data Interpretation:

-

Hit: A significant reduction (>30-50%) in peak intensity or line broadening compared to the reference spectrum.

-

Non-binder: Peak remains sharp and retains original intensity.

-

-

Deconvolution: If a cocktail shows a hit, re-test fragments individually to confirm

via titration.

Case Study Application: The "Spy" in Action

In a hypothetical campaign targeting a Bromodomain (BRD4) , a known hydrophobic pocket binder is required.

-

Spy Selection: 4-phenyl-1-(trifluoroacetyl)piperidine is synthesized. It binds weakly (

) to the acetyl-lysine pocket. -

Competition Assay: A library of 500 non-fluorinated fragments is screened in pools of 10 against the protein + Spy.

-

Result: In Pool #42, the broad signal of the bound Spy sharpens dramatically.

-

Conclusion: A molecule in Pool #42 has displaced the piperidine spy, indicating it binds to the same pocket with higher affinity. This validates the hit without needing protein-observed NMR (

-HSQC).

References

-

Norton, R. S., et al. (2016).[5] "Applications of 19F-NMR in Fragment-Based Drug Discovery." Molecules, 21(7), 860.[5] [Link]

-

Dalvit, C., et al. (2003). "Fluorine-NMR competition binding experiments for high-throughput screening and functional genomics." Journal of the American Chemical Society, 125(47), 14620-14630. [Link]

-

O'Brien, P., et al. (2020).[6] "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis." RSC Medicinal Chemistry, 11, 1004-1011. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. 19F NMR Fragment Screening Platform | Faculty of Life Sciences [ucl.ac.uk]

- 3. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Applications of (19)F-NMR in Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Spectroscopic Characterization of 1-(Trifluoroacetyl)piperidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Trifluoroacetyl)piperidine-3-carboxylic acid is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug development. The incorporation of a trifluoroacetyl group can significantly modulate the physicochemical properties of the parent piperidine-3-carboxylic acid, influencing its lipophilicity, metabolic stability, and binding interactions with biological targets. A thorough understanding of its structural and electronic characteristics is paramount for its effective utilization in research and development. This guide provides an in-depth analysis of the spectroscopic data (NMR, IR, and MS) of 1-(Trifluoroacetyl)piperidine-3-carboxylic acid, offering insights into its molecular structure and outlining the experimental protocols for its characterization.

Molecular Structure and Key Features

1-(Trifluoroacetyl)piperidine-3-carboxylic acid consists of a piperidine ring N-acylated with a trifluoroacetyl group and substituted with a carboxylic acid at the 3-position. The presence of the electron-withdrawing trifluoroacetyl group is expected to significantly influence the electron density distribution within the piperidine ring, impacting the chemical shifts of the ring protons and carbons in NMR spectroscopy. The carboxylic acid moiety introduces characteristic vibrational modes in IR spectroscopy and provides a site for ionization in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 1-(Trifluoroacetyl)piperidine-3-carboxylic acid, both ¹H and ¹³C NMR are essential for structural confirmation. Due to the lack of publicly available experimental spectra, the following data is predicted based on the analysis of structurally related compounds and established principles of NMR spectroscopy.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the protons on the piperidine ring. The electron-withdrawing effect of the trifluoroacetyl group will cause a downfield shift of the protons on the carbons adjacent to the nitrogen atom (C2 and C6). The presence of the chiral center at C3 will lead to diastereotopic protons on the ring, resulting in more complex splitting patterns.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H3 | 2.8 - 3.0 | m | - |

| H2ax | 4.0 - 4.2 | m | - |

| H2eq | 3.5 - 3.7 | m | - |

| H6ax | 3.8 - 4.0 | m | - |

| H6eq | 3.3 - 3.5 | m | - |

| H4ax | 1.8 - 2.0 | m | - |

| H4eq | 2.1 - 2.3 | m | - |

| H5ax | 1.6 - 1.8 | m | - |

| H5eq | 1.9 - 2.1 | m | - |

| COOH | 10.0 - 13.0 | br s | - |

Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon skeleton. The carbonyl carbon of the trifluoroacetyl group and the carboxylic acid carbon will appear at the downfield end of the spectrum. The trifluoromethyl carbon will exhibit a characteristic quartet due to coupling with the three fluorine atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Trifluoroacetyl) | 155 - 160 (q, ²JCF ≈ 35-40 Hz) |

| COOH | 175 - 180 |

| CF₃ | 115 - 120 (q, ¹JCF ≈ 280-290 Hz) |

| C3 | 40 - 45 |

| C2 | 45 - 50 |

| C6 | 48 - 53 |

| C4 | 25 - 30 |

| C5 | 22 - 27 |

Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

The IR spectrum of 1-(Trifluoroacetyl)piperidine-3-carboxylic acid is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of the amide and carboxylic acid, and the C-F stretches of the trifluoromethyl group.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic acid) | 2500-3300 | Broad, Strong |

| C-H (sp³) | 2850-3000 | Medium |

| C=O (Amide) | 1680-1700 | Strong |

| C=O (Carboxylic acid) | 1700-1725 | Strong |

| C-F | 1100-1300 | Strong, Multiple bands |

| C-N | 1200-1350 | Medium |

Experimental Protocol for IR Data Acquisition (ATR)

Caption: Workflow for ATR-IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Predicted Mass Spectrometry Data

For 1-(Trifluoroacetyl)piperidine-3-carboxylic acid (Molecular Formula: C₈H₁₀F₃NO₃, Molecular Weight: 225.16 g/mol ), electrospray ionization (ESI) is a suitable technique.

Table 4: Predicted m/z Values for Key Ions in ESI-MS

| Ion | Predicted m/z | Mode |

| [M+H]⁺ | 226.06 | Positive |

| [M+Na]⁺ | 248.04 | Positive |

| [M-H]⁻ | 224.05 | Negative |

Predicted Fragmentation Pattern

In tandem MS (MS/MS) experiments, the [M+H]⁺ ion is expected to fragment through characteristic pathways, including the loss of water, carbon monoxide, and the trifluoroacetyl group.

Caption: Predicted ESI-MS/MS fragmentation pathway.

Experimental Protocol for Mass Spectrometry Data Acquisition

Caption: Workflow for ESI-MS data acquisition.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data (NMR, IR, and MS) for 1-(Trifluoroacetyl)piperidine-3-carboxylic acid. The detailed analysis of the expected spectral features, coupled with the provided experimental protocols, serves as a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of this and related fluorinated compounds. While the presented data is predictive, it is grounded in established spectroscopic principles and data from analogous structures, offering a robust framework for the structural elucidation of this important molecule.

References

-

Royal Society of Chemistry. Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Chem LibreTexts. Spectroscopy of Carboxylic Acids. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

A Technical Guide to 1-(Trifluoroacetyl)piperidine-3-carboxylic Acid: Suppliers, Purity, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Fluorinated Chiral Building Block

1-(Trifluoroacetyl)piperidine-3-carboxylic acid, particularly its (S)-enantiomer, is a valuable chiral building block in medicinal chemistry and drug discovery. The incorporation of a trifluoroacetyl group onto the piperidine ring significantly modulates the physicochemical properties of the molecule. This functionalization enhances lipophilicity and can improve metabolic stability and binding affinity to biological targets. The piperidine scaffold itself is a prevalent motif in a vast array of pharmaceuticals, making its derivatives, such as this one, highly sought after for the synthesis of novel therapeutic agents. This guide provides an in-depth overview of the suppliers, available purity grades, synthesis, and analytical considerations for (3S)-1-(trifluoroacetyl)piperidine-3-carboxylic acid.

Sourcing and Purity Grades of (3S)-1-(Trifluoroacetyl)piperidine-3-carboxylic Acid

The availability of high-quality starting materials is paramount for reproducible and successful research. (3S)-1-(Trifluoroacetyl)piperidine-3-carboxylic acid (CAS No. 1568204-35-2) is a specialized chemical and is available from a select number of suppliers. The purity of this compound is critical, as impurities can lead to undesired side reactions and complicate the interpretation of biological data.

Table 1: Key Suppliers and Purity Specifications

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity |

| Sigma-Aldrich | (3S)-1-(trifluoroacetyl)piperidine-3-carboxylic acid | 1568204-35-2 | C₈H₁₀F₃NO₃ | 225.17 | Not specified, sold via Aldrich Partner (Enamine) |

| ChemScene | (R)-(-)-Piperidine-3-carboxylic acid (precursor) | 25137-00-2 | C₆H₁₁NO₂ | 129.16 | ≥97% |

| Chem-Impex | (S)-(+)-Nipecotic acid (precursor) | Not specified | Not specified | Not specified | ≥ 99% (Titration) |

It is important to note that while some suppliers offer the direct product, others provide the chiral precursor, (S)-piperidine-3-carboxylic acid (also known as (S)-(+)-nipecotic acid), which requires subsequent trifluoroacetylation. Researchers should always request a Certificate of Analysis (CoA) from the supplier to confirm the purity and identity of the compound.

Synthetic Pathway: From Chiral Precursor to Final Product

The synthesis of (3S)-1-(trifluoroacetyl)piperidine-3-carboxylic acid is a two-stage process that involves the resolution of racemic piperidine-3-carboxylic acid to obtain the desired (S)-enantiomer, followed by the trifluoroacetylation of the amino group.

Part 1: Chiral Resolution of Piperidine-3-carboxylic Acid

The synthesis of the chiral precursor, (S)-piperidine-3-carboxylic acid, is often achieved through the resolution of a racemic mixture. A common method involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization.[1][2]

Experimental Protocol: Chiral Resolution

-

Salt Formation: A racemic mixture of a piperidine-3-carboxylic acid ester (e.g., the ethyl ester) is dissolved in a suitable solvent, such as ethanol. An equimolar amount of a chiral resolving agent, for example, a chiral carboxylic acid, is added to the solution.[2]

-

Fractional Crystallization: The solution is heated to ensure complete dissolution and then slowly cooled to allow for the crystallization of one of the diastereomeric salts. The choice of solvent and cooling rate is crucial for efficient separation.[2]

-

Isolation of Diastereomer: The precipitated diastereomeric salt is isolated by filtration. The crystallization process may be repeated to enhance the diastereomeric purity.[2]

-

Liberation of the Chiral Amine: The purified diastereomeric salt is treated with a base, such as sodium hydroxide, to neutralize the resolving agent and liberate the free chiral piperidine-3-carboxylic acid ester.[2]

-

Hydrolysis: The chiral ester is then hydrolyzed to the corresponding carboxylic acid, yielding (S)-piperidine-3-carboxylic acid.

Caption: Workflow for the chiral resolution of piperidine-3-carboxylic acid.

Part 2: Trifluoroacetylation of (S)-Piperidine-3-carboxylic Acid

The final step in the synthesis is the N-trifluoroacetylation of the chiral piperidine-3-carboxylic acid. This reaction is typically carried out using a trifluoroacetylating agent such as trifluoroacetic anhydride (TFAA).[3][4]

Experimental Protocol: Trifluoroacetylation

-

Reaction Setup: (S)-Piperidine-3-carboxylic acid is suspended in an appropriate aprotic solvent, such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: The suspension is cooled in an ice bath (0 °C). Trifluoroacetic anhydride (TFAA) is added dropwise to the stirred suspension. A non-nucleophilic base, such as triethylamine or pyridine, is often added to scavenge the trifluoroacetic acid byproduct.[4]

-

Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure the complete consumption of the starting material.

-

Workup: Upon completion, the reaction mixture is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the final product, (3S)-1-(trifluoroacetyl)piperidine-3-carboxylic acid.

Caption: General scheme for the synthesis of the target compound.

Analytical Characterization and Purity Assessment

The purity and structural integrity of (3S)-1-(trifluoroacetyl)piperidine-3-carboxylic acid must be rigorously assessed. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of the final compound and for monitoring the progress of the synthesis. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water and acetonitrile, often with an additive like trifluoroacetic acid or formic acid to improve peak shape. Chiral HPLC can be employed to determine the enantiomeric excess (e.e.) of the final product.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy are essential for confirming the structure of the molecule.

-

¹H NMR: Will show characteristic signals for the piperidine ring protons and the absence of the N-H proton signal from the starting material.

-

¹³C NMR: Will confirm the presence of the trifluoroacetyl carbonyl carbon and the other carbons of the piperidine ring.

-

¹⁹F NMR: Will exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoroacetyl group.[6]

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.

Potential Impurities and Their Management

Several impurities can arise during the synthesis of (3S)-1-(trifluoroacetyl)piperidine-3-carboxylic acid.

-

Enantiomeric Impurity: The most critical impurity is the (R)-enantiomer, which can arise from incomplete resolution of the starting material. Chiral HPLC is the method of choice for quantifying the enantiomeric excess.

-

Residual Starting Material: Incomplete trifluoroacetylation will result in the presence of (S)-piperidine-3-carboxylic acid in the final product. This can be detected by HPLC and NMR.

-

Byproducts from Trifluoroacetylation: The reaction with trifluoroacetic anhydride can sometimes lead to the formation of byproducts. The primary byproduct is trifluoroacetic acid, which is typically removed during the aqueous workup.[4] Other potential side reactions, though less common with secondary amines, should be considered.

-

Solvent Residues: Residual solvents from the reaction and purification steps can be present in the final product and should be monitored, typically by Gas Chromatography (GC).

Careful control of reaction conditions, thorough purification, and comprehensive analytical testing are essential to ensure the high purity of the final product.

Conclusion

(3S)-1-(Trifluoroacetyl)piperidine-3-carboxylic acid is a key building block for the synthesis of complex and potentially therapeutic molecules. A thorough understanding of its sourcing, synthesis, and analytical characterization is crucial for researchers in the field of drug discovery. By carefully selecting suppliers, implementing robust synthetic and purification protocols, and utilizing appropriate analytical techniques, scientists can ensure the quality and reliability of this important reagent in their research endeavors.

References

-

ACS Publications. Trifluoroacetylation of amino acids and peptides by ethyl trifluoroacetate. [Link]

-

PubMed Central. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. [Link]

- Google Patents.

-

ResearchGate. Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. [Link]

-

ReactionWeb.io. Amine + Anhydride. [Link]

- Google Patents. Process for the preparation of enantiomerically enriched 3-aminopiperidine.

-

SciSpace. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. [Link]

- Google Patents.

-

Organic Syntheses. L-Tyrosine, N-(trifluoroacetyl)-. [Link]

-

PubMed Central. Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. [Link]

-

YouTube. Reaction of Amines with Acetic Anhydride. [Link]

-

bioRxiv. Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. [Link]

-

ResearchGate. The conformational preferences of fluorinated piperidine derivatives.... [Link]

- Google Patents. It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.

-

White Rose Research Online. Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. [Link]

-

PNAS. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. [Link]

-

PubMed Central. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

- Google Patents.

-

Chemistry LibreTexts. Acid Anhydrides React with Amines to Form Amides. [Link]

-

ResearchGate. Use of N-trifluoroacetyl-protected amino acid chlorides in peptide coupling reactions with virtually complete preservation of stereochemistry. [Link]

- Google Patents. Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

Sources

- 1. US20160251311A1 - Process for the preparation of enantiomerically enriched 3-aminopiperidine - Google Patents [patents.google.com]

- 2. EP1146029A1 - Method for optical resolution of piperidine carboxylic acid derivative - Google Patents [patents.google.com]

- 3. reactionweb.io [reactionweb.io]

- 4. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Trifluoroacetylation of Piperidine-3-Carboxylic Acid

Abstract

This document provides a comprehensive, in-depth guide for the trifluoroacetylation of piperidine-3-carboxylic acid, yielding N-trifluoroacetyl-piperidine-3-carboxylic acid. This procedure is critical for researchers in drug discovery and medicinal chemistry, where the trifluoroacetyl group serves as a common protecting group or a key pharmacophore. This guide is structured to provide not only a step-by-step experimental protocol but also a thorough explanation of the underlying chemical principles, potential side reactions, and detailed analytical characterization methods. By grounding the protocol in mechanistic understanding and providing robust analytical validation steps, this document aims to equip researchers with the necessary tools to perform this synthesis reliably and safely.

Introduction and Scientific Background

Piperidine-3-carboxylic acid is a valuable chiral building block in the synthesis of numerous pharmaceutical agents. The modification of its secondary amine functionality is a common strategy to modulate its physicochemical properties and biological activity. The trifluoroacetyl group is of particular interest due to its high stability and its utility as a protecting group for amines. Furthermore, the strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the acidity of the carboxylic acid and the basicity of the parent amine, influencing molecular interactions and metabolic stability.

The reaction described herein employs trifluoroacetic anhydride (TFAA) as the acylating agent. TFAA is a highly reactive reagent, a characteristic attributed to the strong inductive effect of the three fluorine atoms, which renders the carbonyl carbons highly electrophilic[1]. The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine, which serves to neutralize the trifluoroacetic acid byproduct, driving the reaction to completion.

A key mechanistic consideration in the trifluoroacetylation of an amino acid is the concurrent reactivity of both the amine and carboxylic acid functional groups with TFAA. The carboxylic acid can react with TFAA to form a mixed anhydride[2]. This mixed anhydride is itself a potent acylating agent. In the context of piperidine-3-carboxylic acid, the initial reaction likely involves the formation of a di-acylated intermediate, where both the nitrogen and the carboxylic acid have reacted with TFAA. Subsequent aqueous work-up selectively hydrolyzes the more labile mixed anhydride to regenerate the carboxylic acid, yielding the desired N-trifluoroacetylated product.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS No. | Notes |

| Piperidine-3-carboxylic acid | ≥98% | e.g., Sigma-Aldrich | 59049-51-7 | Store in a desiccator. |

| Trifluoroacetic anhydride (TFAA) | ≥99% | e.g., Sigma-Aldrich | 407-25-0 | Highly corrosive and moisture-sensitive. Handle with extreme care under inert atmosphere. |

| Pyridine | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich | 110-86-1 | Store over molecular sieves. |

| Toluene | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich | 108-88-3 | Store over molecular sieves. |

| Ethyl acetate | ACS Grade | e.g., Fisher Scientific | 141-78-6 | For extraction. |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | N/A | N/A | Aqueous solution for work-up. |

| Saturated Sodium Chloride (NaCl) | ACS Grade | N/A | N/A | Aqueous solution (brine) for work-up. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | e.g., Sigma-Aldrich | 7757-82-6 | For drying organic layers. |

| Hydrochloric Acid (HCl) | 1 M Aqueous | N/A | N/A | For pH adjustment during work-up. |

| Silica Gel | 230-400 mesh | e.g., Sigma-Aldrich | 7631-86-9 | For column chromatography. |

Health and Safety Precautions

This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).

-

Trifluoroacetic Anhydride (TFAA): Extremely corrosive and causes severe skin burns and eye damage[3][4]. It is harmful if inhaled and reacts violently with water[5]. Always handle TFAA in a fume hood, wearing acid-resistant gloves (e.g., butyl rubber), safety goggles, and a face shield. Ensure an appropriate quenching agent (e.g., sodium bicarbonate solution) is readily available.

-

Pyridine: A flammable liquid that is harmful if swallowed, inhaled, or in contact with skin[6][7]. It can cause irritation and may have effects on the central nervous system, liver, and kidneys[8]. Handle in a well-ventilated fume hood, away from ignition sources.

-

Toluene: A flammable liquid and can cause skin and eye irritation. It is also a suspected reproductive toxin. Avoid inhalation and skin contact.

-

Quenching: The quenching of the reaction with water is highly exothermic due to the reaction of excess TFAA. This step must be performed slowly and with adequate cooling to control the reaction rate.

Detailed Experimental Protocol

This protocol is adapted from a procedure for the analogous 4-piperidinecarboxylic acid[9].

Reaction Setup

-

To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a dropping funnel, and a thermometer, add piperidine-3-carboxylic acid (5.0 g, 38.7 mmol).

-

Add anhydrous toluene (50 mL) to the flask to create a suspension.

-

Begin stirring the suspension under a positive pressure of nitrogen.

Reaction Execution

Caption: Experimental workflow for the trifluoroacetylation of piperidine-3-carboxylic acid.

-

Slowly add trifluoroacetic anhydride (TFAA) (24.4 g, 16.5 mL, 116.1 mmol, 3.0 equiv.) to the stirred suspension at room temperature via the dropping funnel over 15-20 minutes.

-

After the addition is complete, cool the reaction mixture to 0°C using an ice-water bath.

-

Slowly add anhydrous pyridine (12.2 g, 12.5 mL, 154.8 mmol, 4.0 equiv.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

-

Once the pyridine addition is complete, remove the ice bath and warm the reaction mixture to 50°C using a heating mantle.

-

Maintain the reaction at 50°C with vigorous stirring for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

Work-up and Purification

-

After the reaction is complete, cool the mixture back down to 0°C in an ice-water bath.

-

CAUTION: EXOTHERMIC REACTION. Slowly and carefully quench the reaction by adding deionized water (50 mL) dropwise. Ensure the temperature is controlled and does not rise excessively.

-

After the initial quench, warm the mixture to 45°C and stir for 2 hours to ensure complete hydrolysis of the mixed anhydride intermediate.

-

Cool the mixture to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL), water (50 mL), and saturated NaCl solution (brine) (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane to afford the pure N-trifluoroacetyl-piperidine-3-carboxylic acid.

Reaction Mechanism and Rationale

The overall transformation proceeds through a multi-step mechanism.

Caption: Simplified reaction mechanism for the trifluoroacetylation.

-

Initial Acylation: Trifluoroacetic anhydride, being a powerful electrophile, reacts with both nucleophilic sites on piperidine-3-carboxylic acid. The secondary amine is acylated to form the stable trifluoroacetamide. Simultaneously, the carboxylic acid reacts to form a mixed carboxylic-trifluoroacetic anhydride. Pyridine acts as a base to scavenge the trifluoroacetic acid formed during the N-acylation.

-

Hydrolysis: During the aqueous work-up, water acts as a nucleophile. The mixed anhydride is significantly more reactive towards hydrolysis than the stable trifluoroacetamide. Water attacks one of the carbonyl carbons of the anhydride moiety, leading to its cleavage and regenerating the carboxylic acid. The N-trifluoroacetyl group remains intact under these conditions.

-

Purification: An acidic wash during the work-up ensures that any remaining pyridine is protonated and removed into the aqueous phase. Subsequent purification by column chromatography removes any non-polar impurities and residual starting materials.

Analytical Characterization

Expected Yield and Physical Properties

-

Yield: 70-85%

-

Appearance: White to off-white solid or a viscous oil.

-

Molecular Formula: C₈H₁₀F₃NO₃

-

Molecular Weight: 225.16 g/mol

NMR Spectroscopy

-

¹H NMR (500 MHz, CDCl₃): The expected proton NMR spectrum will show characteristic signals for the piperidine ring protons. Due to the presence of the trifluoroacetyl group, the signals for the protons alpha to the nitrogen will be shifted downfield. The spectrum will be complex due to diastereotopic protons and restricted rotation around the N-CO bond, potentially showing broadened signals or multiple conformers at room temperature.

-

δ (ppm): 1.60-2.20 (m, 4H, piperidine CH₂), 2.80-3.80 (m, 3H, piperidine CH and CH₂-N), 9.5-11.0 (br s, 1H, COOH).

-

-

¹⁹F NMR (470 MHz, CDCl₃): A single sharp peak is expected for the -CF₃ group.

Mass Spectrometry

-

Electrospray Ionization (ESI-MS):

-

[M+H]⁺ (Positive Ion Mode): m/z 226.06

-

[M-H]⁻ (Negative Ion Mode): m/z 224.05

-

-

Fragmentation Pattern: In tandem MS (MS/MS) of the [M+H]⁺ ion, characteristic losses would include the loss of H₂O (18 Da) and CO₂ (44 Da) from the carboxylic acid group. Cleavage of the piperidine ring is also expected. A prominent fragment corresponding to the loss of the carboxylic acid group (-COOH, 45 Da) is also likely.

Troubleshooting and Key Considerations

-

Low Yield: Incomplete reaction may be due to insufficient reaction time or temperature. Ensure the reaction is monitored to completion. The presence of water in the reagents or solvent can consume TFAA, reducing the yield; ensure all reagents and glassware are anhydrous.

-

Side Products: If the starting material contains other nucleophilic groups (e.g., hydroxyl), these may also be acylated. The work-up conditions are designed to be mild enough to preserve the N-TFA group while hydrolyzing O-TFA esters, but optimization may be required.

-

Purification Challenges: The product's polarity, due to the free carboxylic acid, necessitates the use of polar eluents in column chromatography. Tailing on the column can be minimized by adding a small amount of acetic acid to the mobile phase.

References

- Organic Syntheses Procedure: trifloroacetyl triflate. (n.d.).

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Trifluoroacetic anhydride. Retrieved from [Link]

-

University of Puerto Rico Mayagüez. (n.d.). Material Safety Data Sheet: Trifluoroacetic anhydride. Retrieved from [Link]

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

- Wieland, G. P., & Havinga, E. (1954). The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. Recueil des Travaux Chimiques des Pays-Bas, 73(12), 977-980.

- Pace, V., & Holzer, W. (2013). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 78(11), 5675–5681.

-

PubChem. (n.d.). 1-Trifluoroacetyl piperidine. Retrieved from [Link]

- K-GROUP. (2006). Quenching Reactive Substances.

- CN101492421B - Method for preparing trifluoro acetyl substituted ring amine and its derivative. (n.d.). Google Patents.

- da Silva, A. J. M., et al. (2005). In situ preparation of mixed anhydrides containing the trifluoroacetyl moiety. Application to the esterification of cholesterol and phenol. ARKIVOC, 2005(6), 127-135.

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

Public Health England. (2017). Pyridine: general information. GOV.UK. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

- Harvey, S. R., et al. (2018). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Journal of The American Society for Mass Spectrometry, 29(11), 2239–2248.

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

- Tormena, C. F., & Rittner, R. (2016). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. International Journal of High Throughput Screening, 2016, 1-13.

- CDH Fine Chemical. (n.d.). Material Safety Data Sheet SDS/MSDS.

- Loba Chemie. (n.d.). Pyridine for Synthesis.

-

Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]

- Sigma-Aldrich. (2025). Safety Data Sheet.

- European Patent Office. (n.d.). EP 0535825 A2 - Process for the purification of carboxylic acids and/or their anhydrides.

- ResearchGate. (n.d.). Proposed EI-MS fragmentation pattern for di-(trifluoroacetylated) derivatives of N-alkyl-1,3-propanediamines.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- González-Muñoz, M. J., et al. (2022). Development of a Combined Trifluoroacetic Acid Hydrolysis and HPLC-ELSD Method to Identify and Quantify Inulin Recovered from Jerusalem artichoke Assisted by Ultrasound Extraction. Foods, 11(15), 2269.

- New Jersey Department of Health. (n.d.). Hazard Summary: Trifluoroacetic Acid. Retrieved from a government health department website.

- ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives.

- Dove Medical Press. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species.

- New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine. Retrieved from a government health department website.

- US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid. (n.d.). Google Patents.

- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.

- University of Helsinki. (n.d.). Ion fragmentation of small molecules in mass spectrometry.

- Chemrevise. (n.d.). 3.9-revision-guide-carboxylic-acids-and-derivatives-aqa.pdf.

- The Organic Chemistry Tutor. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube.

-

Reddit. (2022, January 24). Practical strategy for anhydride hydrolysis. r/Chempros. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. carlroth.com [carlroth.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. uprm.edu [uprm.edu]

- 6. carlroth.com [carlroth.com]

- 7. nj.gov [nj.gov]

- 8. gov.uk [gov.uk]

- 9. CN101492421B - Method for preparing trifluoro acetyl substituted ring amine and its derivative - Google Patents [patents.google.com]

- 10. dovepress.com [dovepress.com]

- 11. researchgate.net [researchgate.net]

Application Note: Amide Coupling of 1-(Trifluoroacetyl)piperidine-3-carboxylic acid

This application note details the reaction conditions for coupling 1-(Trifluoroacetyl)piperidine-3-carboxylic acid (N-TFA-nipecotic acid) with diverse amine partners. It addresses the specific electronic and steric properties imparted by the trifluoroacetyl (TFA) protecting group and provides optimized protocols to maximize yield while minimizing racemization.

Introduction & Molecule Analysis[1][2]

1-(Trifluoroacetyl)piperidine-3-carboxylic acid is a functionalized building block frequently used in Fragment-Based Drug Discovery (FBDD) and peptidomimetic synthesis. Unlike standard N-Boc or N-Fmoc protected nipecotic acid, the N-TFA variant offers unique orthogonality: it is stable to acidic conditions (e.g., 4M HCl/Dioxane or TFA/DCM) but labile to mild basic hydrolysis (e.g., K₂CO₃/MeOH).

Key Chemical Challenges

-

Electronic Deactivation: The trifluoroacetyl group is strongly electron-withdrawing. While this reduces the nucleophilicity of the piperidine nitrogen (preventing self-coupling), it inductively destabilizes the developing positive charge on the carbonyl carbon during activation, potentially altering reaction kinetics compared to N-Boc analogs.

-

Racemization Risk: Although the nitrogen is not attached to the

-carbon (making oxazolone formation impossible), the C3 proton is enolizable. The electron-withdrawing N-TFA group can inductively increase the acidity of the C3 proton, increasing the risk of racemization via direct enolization, particularly if strong bases or highly activated intermediates (acid chlorides) are used. -

Solubility: The N-TFA group increases lipophilicity compared to the free amino acid but lacks the bulk of a Boc group, affecting solubility profiles in polar aprotic solvents like DMF or DMSO.

Decision Matrix: Selecting the Coupling Strategy

The choice of coupling reagent depends heavily on the nucleophilicity of the amine partner and the tolerance for epimerization.

Figure 1: Decision tree for selecting coupling conditions based on amine partner properties.

Detailed Experimental Protocols

Method A: T3P (Propylphosphonic Anhydride) – Recommended for Scale-up

Rationale: T3P is a cyclic anhydride that acts as a coupling reagent. It exhibits low epimerization rates and high yields. The by-products are water-soluble, simplifying purification. It is particularly effective for N-TFA protected substrates where preserving the chiral center at C3 is critical.

Reagents:

-

Substrate: 1-(Trifluoroacetyl)piperidine-3-carboxylic acid (1.0 equiv)

-

Amine: 1.1 – 1.2 equiv

-

Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine) (3.0 equiv)

-

Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is an issue)

Protocol:

-

Dissolution: Dissolve the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc (concentration ~0.1 – 0.2 M).

-

Cooling: Cool the mixture to 0 °C using an ice bath.

-

Base Addition: Add DIPEA (3.0 equiv) dropwise. Note: The solution may warm slightly.

-

Activation: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

-

Reaction: Allow the reaction to warm to room temperature (RT) and stir for 2–12 hours. Monitor by LC-MS.

-

Workup:

-

Dilute with EtOAc.

-

Wash successively with water, 1M HCl (careful: do not use strong base washes that might hydrolyze the TFA), and brine.

-

Dry over Na₂SO₄, filter, and concentrate.[1]

-

Method B: HATU/DIPEA – For Difficult/Hindered Amines

Rationale: HATU generates a highly reactive O-7-azabenzotriazole active ester. It is more reactive than EDC or HBTU, making it suitable for sterically hindered amines or electron-deficient anilines.

Reagents:

-

Substrate: 1.0 equiv

-

Amine: 1.1 equiv

-

Reagent: HATU (1.1 – 1.2 equiv)

-

Base: DIPEA (2.0 – 3.0 equiv)

-

Solvent: DMF (Anhydrous)[2]

Protocol:

-

Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF. Add DIPEA (1.0 equiv) and HATU (1.1 equiv). Stir at RT for 5–10 minutes to form the activated ester (visible color change to yellow/orange is common).

-

Coupling: Add the amine (1.1 equiv) and the remaining DIPEA (1.0–2.0 equiv).

-

Reaction: Stir at RT for 1–4 hours.

-

Critical Note: Do not heat above 40 °C unless necessary, as this increases the risk of C3 epimerization and TFA hydrolysis.

-

Workup: Dilute with EtOAc/Ether, wash with water/brine to remove DMF.

Method C: Acid Chloride Activation (Ghosez's Reagent)

Rationale: For extremely unreactive amines (e.g., electron-deficient amino-heterocycles) where HATU fails. Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) allows neutral generation of the acid chloride, avoiding the harsh acidity of thionyl chloride.

Protocol:

-

Dissolve acid (1.0 equiv) in dry DCM.

-

Add Ghosez's reagent (1.1 equiv) at 0 °C. Stir for 1 hour to generate the acid chloride.

-

Add the amine (1.0 equiv) and a mild base (pyridine or 2,6-lutidine, 1.5 equiv).

Reaction Mechanism & Pathway Analysis

The following diagram illustrates the activation pathway and potential side-reactions (Racemization and Hydrolysis).

Figure 2: Reaction pathway highlighting the activation step and the risk of enolization-mediated racemization.

Comparative Data: Reagent Performance

| Parameter | Method A (T3P) | Method B (HATU) | Method C (Acid Chloride) |

| Reactivity | Moderate | High | Very High |

| Racemization Risk | Low (< 2%) | Moderate (depends on base) | High (temp control critical) |

| Purification | Simple (aq. wash) | Requires chromatography | Requires chromatography |

| TFA Stability | Excellent | Good | Good |

| Scalability | High (kg scale) | Low (expensive) | Moderate |

Critical Troubleshooting & Tips

-

Avoiding TFA Hydrolysis: The N-TFA group is sensitive to nucleophilic bases. Avoid using sodium hydroxide , lithium hydroxide , or heating with primary amines in methanol, as this can cleave the TFA group prematurely.

-

Monitoring Reaction: Use TLC (stain with KMnO₄ or Ninhydrin—though N-TFA is not ninhydrin active, the amide product might be UV active). LC-MS is preferred (ES- mode often shows the TFA adduct).

-

Handling the Product: N-TFA amides are stable on silica gel. Flash chromatography using Hexane/EtOAc or DCM/MeOH is standard.

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Link

-

Petersson, M. J., et al. (2014). 1-Propanephosphonic Acid Cyclic Anhydride (T3P): An Efficient Reagent for the Synthesis of Amides and Esters. Green Chemistry, 16, 1947. Link

-

Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[2][5][6][7][8] Tetrahedron, 60(11), 2447-2467. Link

Sources

- 1. CN101492421B - Method for preparing trifluoro acetyl substituted ring amine and its derivative - Google Patents [patents.google.com]

- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. bachem.com [bachem.com]

- 7. researchgate.net [researchgate.net]

- 8. 肽偶联剂选择指南 [sigmaaldrich.cn]

purification of 1-(Trifluoroacetyl)piperidine-3-carboxylic acid by column chromatography

[1]

Introduction & Physicochemical Profile[1][2][3][4]

1-(Trifluoroacetyl)piperidine-3-carboxylic acid is a critical intermediate in the synthesis of peptidomimetics and fragment-based drug discovery.[1] Structurally, it consists of a saturated piperidine ring with a polar carboxylic acid at the C3 position and an electron-withdrawing trifluoroacetyl (TFA) group protecting the nitrogen.

The Purification Challenge: This molecule presents a "perfect storm" for standard chromatography:

-

High Polarity: The free carboxylic acid (

) causes strong interaction with silica silanols, leading to severe peak tailing and irreversible adsorption in normal phase (NP) chromatography.[1] -

Weak UV Absorbance: The piperidine ring is non-aromatic. The amide bond absorbs only at low wavelengths (<220 nm), rendering standard UV detection at 254 nm ineffective.[1]

-

Solubility: It is highly soluble in polar protic solvents (MeOH, Water) but has limited solubility in non-polar solvents (Hexane, Heptane), complicating loading in NP.[1]

Physicochemical Data Table

| Property | Value / Characteristic | Impact on Purification |

| Molecular Weight | ~225.17 g/mol | Suitable for Flash and Prep-HPLC. |

| LogP (Predicted) | ~0.5 - 0.9 | Moderately polar; retains weakly on C18 without pH modification.[1] |

| Acidic pKa | ~4.5 (COOH) | Critical: Must be suppressed (protonated) for good peak shape.[1] |

| UV Max | ~210 nm (Amide) | Critical: Requires low UV monitoring or ELSD. |

| Stability | Base-labile (N-TFA) | Avoid: Basic modifiers ( |

Critical Method Parameters (CMP)

To ensure a self-validating and robust protocol, the following parameters must be controlled.

Stationary Phase Selection

-

Recommended: Reverse Phase (C18): The hydrophobic interaction with the trifluoroacetyl group allows for excellent retention on C18 if the carboxylic acid is protonated. This method offers the highest recovery and easiest solvent removal (lyophilization).[1]

-

Alternative: Normal Phase (Silica): Only recommended if C18 is unavailable.[1] Requires aggressive polar modifiers (methanol) and acid additives to prevent streaking.[1]

Mobile Phase Chemistry

-

The Acidic Modifier Rule: You must add an acidic modifier (Formic Acid or Trifluoroacetic Acid) to the mobile phase.

-

Avoid Basic Modifiers: The N-trifluoroacetyl group is susceptible to hydrolysis in strong base (e.g., 1M NaOH or high concentrations of

), converting the product back to nipecotic acid [1].[1]

Detection Strategy

-

Primary: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) is ideal as they are universal.[1]

-

Secondary: UV at 210-215 nm . Do not rely on 254 nm.

Protocol 1: Reverse Phase Flash Chromatography (Gold Standard)[1]

This method is preferred for its reproducibility and superior peak shape.

Equipment: Automated Flash Chromatography System (e.g., Biotage, Teledyne ISCO).[1] Column: C18 Flash Cartridge (Spherical silica preferred for lower backpressure).[1]

Step-by-Step Procedure

-

System Preparation:

-

Sample Loading:

-

Dissolve the crude material in a minimum volume of DMSO or 50:50 Water:MeCN.

-

Loading Capacity: Aim for 1-2% of the column mass (e.g., load 120-240 mg on a 12g column).[1]

-

-

Gradient Method:

-

Fraction Collection:

-

Trigger: Slope or Threshold based on UV 210 nm or ELSD signal.

-

The product typically elutes between 30-45% MeCN depending on the specific column chemistry.

-

-

Post-Run:

-

Pool fractions.

-

Remove MeCN via rotary evaporation.

-

Lyophilize the remaining aqueous phase to obtain the product as a white solid/powder.

-

Protocol 2: Normal Phase Chromatography (Alternative)[1]

Use this method only if Reverse Phase is not an option.

Column: High-performance Silica (Irregular or Spherical, 40-60 µm).[1]

Step-by-Step Procedure

-

Solvent System:

-

Sample Loading:

-

Solid Load (Recommended): Dissolve crude in MeOH/DCM, add Celite or silica gel, evaporate to dryness, and load the dry powder into an empty solid load cartridge.[1] This prevents solvent broadening.

-

-

Gradient Method:

-

Equilibration: 5 CV at 0% B (100% DCM).

-

Run:

-

0 - 10 CV: Linear Gradient 0% -> 10% B.

-

10 - 15 CV: Hold at 10% B. (Product likely elutes here).[1]

-

15 - 20 CV: Ramp to 20% B to clear column.

-

-

-

Troubleshooting this Route:

Workflow Visualization

The following diagram illustrates the decision logic and workflow for purifying this compound.

Caption: Decision matrix for purifying 1-(Trifluoroacetyl)piperidine-3-carboxylic acid, prioritizing Reverse Phase for optimal peak shape.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Peak Observed | Wrong Detection Wavelength | Switch UV to 210 nm. Ensure ELSD is on. Check if compound precipitated on column (rare for this molecule).[1] |

| Broad/Tailing Peak | Lack of protonation | Verify 0.1% Formic Acid (RP) or 1% Acetic Acid (NP) is present.[1] |

| Product in Void Volume | Column Overload or "Phase Collapse" | Reduce loading mass. In RP, ensure starting condition is highly aqueous (5% organic).[1] |

| Loss of N-TFA Group | Hydrolysis | Ensure no basic modifiers (Ammonia, Triethylamine) were used in workup or mobile phase [4]. |

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. John Wiley & Sons. (Referencing stability of Trifluoroacetamides).

-

Biotage Application Note. "How to choose your acidic mobile phase modifier for peptide purification." Link

-

Naleway, J. J., & Hoffman, N. E. (1981).[1] "Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase." Journal of Liquid Chromatography. Link[1]

-

Katritzky, A. R., et al. (1999).[1][8] "Efficient Synthesis of Trifluoroacetamides." Synthesis. Link

-

SIELC Technologies. "HPLC Separation of Carboxylic Acids." Link

Sources

- 1. CN101492421B - Method for preparing trifluoro acetyl substituted ring amine and its derivative - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. real.mtak.hu [real.mtak.hu]

- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. CN106831540A - It is a kind ofï¼Sï¼The preparation method of 3 piperidine carboxylic acids - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Trifluoroacetamides [organic-chemistry.org]

Application Notes and Protocols for the Chiral Synthesis of (S)-1-(Trifluoroacetyl)piperidine-3-carboxylic Acid

Introduction

(S)-1-(Trifluoroacetyl)piperidine-3-carboxylic acid is a chiral building block of significant interest in medicinal chemistry and drug development. The trifluoroacetyl group can enhance metabolic stability and modulate the pharmacokinetic properties of a molecule, while the chiral piperidine scaffold is a common motif in a wide array of biologically active compounds.[1] This document provides a detailed, field-tested guide for the synthesis of (S)-1-(Trifluoroacetyl)piperidine-3-carboxylic acid, designed for researchers and scientists in organic synthesis and drug discovery.

The presented methodology follows a robust and classical approach, beginning with the synthesis of racemic piperidine-3-carboxylic acid, followed by a diastereomeric salt resolution to isolate the desired (S)-enantiomer, and concluding with the N-trifluoroacetylation. This route is selected for its reliability, scalability, and use of readily accessible reagents and techniques.

Synthetic Strategy Overview

The synthesis is divided into four main stages, each with a detailed protocol and explanatory notes to ensure successful execution. The overall workflow is depicted below.

Caption: Overall workflow for the synthesis of (S)-1-(Trifluoroacetyl)piperidine-3-carboxylic acid.

Stage 1: Synthesis of Racemic Piperidine-3-carboxylic Acid (Nipecotic Acid)

The initial step involves the catalytic hydrogenation of nicotinic acid to produce racemic piperidine-3-carboxylic acid. This reaction is a well-established and efficient method for the saturation of the pyridine ring.[2]

Protocol 1: Catalytic Hydrogenation of Nicotinic Acid

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Nicotinic Acid | 99% | Sigma-Aldrich |

| 5% Palladium on Carbon (Pd/C) | - | Strem Chemicals |

| Deionized Water | - | In-house |

| Methanol | ACS Grade | Fisher Scientific |

| Hydrogen Gas | High Purity | Airgas |

| Parr Hydrogenation Apparatus | - | Parr Instrument |

| Celite® | - | Sigma-Aldrich |

Procedure:

-

To a 500 mL Parr hydrogenation bottle, add nicotinic acid (20.0 g, 162.5 mmol) and deionized water (200 mL).

-

Carefully add 5% Pd/C (2.0 g, 10 wt%) to the solution.

-

Seal the reaction vessel and place it on the Parr hydrogenation apparatus.

-

Flush the vessel with nitrogen gas three times, followed by flushing with hydrogen gas three times.

-

Pressurize the vessel with hydrogen gas to 50 psi.

-

Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by observing the pressure drop. If the pressure drops significantly, repressurize the vessel to 50 psi.

-

After 24 hours, carefully vent the hydrogen gas and flush the vessel with nitrogen gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with deionized water (2 x 50 mL).

-

Combine the filtrates and concentrate under reduced pressure to approximately half the original volume.

-

Add methanol (100 mL) to the concentrated aqueous solution and cool the mixture to 0-5 °C in an ice bath for 2 hours to induce crystallization.

-

Collect the white crystalline solid by vacuum filtration, wash with cold methanol (2 x 20 mL), and dry under vacuum to a constant weight.

Expected Outcome:

-

Yield: 85-95%

-

Appearance: White crystalline solid

-

Characterization: ¹H NMR, ¹³C NMR, and MS analysis should confirm the formation of racemic piperidine-3-carboxylic acid.

Stage 2: Chiral Resolution of (S)-Piperidine-3-carboxylic Acid

This stage involves the N-protection of the racemic piperidine-3-carboxylic acid, followed by classical resolution using a chiral resolving agent to isolate the desired (S)-enantiomer.

Protocol 2.1: N-Protection of Racemic Piperidine-3-carboxylic Acid

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Racemic Piperidine-3-carboxylic Acid | As synthesized | - |

| Benzyl Chloroformate (Cbz-Cl) | 95% | Acros Organics |

| Sodium Bicarbonate (NaHCO₃) | ACS Grade | EMD Millipore |

| Dioxane | Anhydrous | Sigma-Aldrich |

| Diethyl Ether | ACS Grade | Fisher Scientific |

| Hydrochloric Acid (HCl), 1M | - | In-house |

Procedure:

-

Dissolve racemic piperidine-3-carboxylic acid (15.0 g, 116.1 mmol) in a solution of sodium bicarbonate (24.4 g, 290.3 mmol) in deionized water (150 mL) in a 500 mL round-bottom flask.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add benzyl chloroformate (21.8 g, 127.7 mmol) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with diethyl ether (2 x 100 mL) to remove any unreacted benzyl chloroformate and benzyl alcohol.

-

Cool the aqueous layer in an ice bath and acidify to pH 2 with 1M HCl.

-

Extract the acidified aqueous layer with ethyl acetate (3 x 150 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallize the crude product from a mixture of ethyl acetate and hexanes to obtain pure racemic N-Cbz-piperidine-3-carboxylic acid.

Expected Outcome:

-

Yield: 80-90%

-

Appearance: White solid

-

Characterization: ¹H NMR, ¹³C NMR, and MS analysis to confirm the structure.

Protocol 2.2: Diastereomeric Salt Formation and Fractional Crystallization

A suitable chiral resolving agent for N-protected amino acids is a chiral amine. For N-Cbz-piperidine-3-carboxylic acid, (+)-cinchonine is an effective resolving agent.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Racemic N-Cbz-piperidine-3-carboxylic acid | As synthesized | - |

| (+)-Cinchonine | 98% | Sigma-Aldrich |

| Ethanol | 95% | Decon Labs |

| Hydrochloric Acid (HCl), 2M | - | In-house |

| Ethyl Acetate | ACS Grade | Fisher Scientific |

Procedure:

-

In a 1 L Erlenmeyer flask, dissolve racemic N-Cbz-piperidine-3-carboxylic acid (10.0 g, 37.9 mmol) in hot 95% ethanol (500 mL).

-

In a separate flask, dissolve (+)-cinchonine (11.1 g, 37.9 mmol) in hot 95% ethanol (250 mL).

-

Slowly add the hot cinchonine solution to the hot solution of the racemic acid with gentle swirling.

-

Allow the mixture to cool slowly to room temperature, during which time a crystalline precipitate will form.

-

Let the mixture stand at room temperature for 24 hours to allow for complete crystallization.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold 95% ethanol. This first crop of crystals will be enriched in the (S)-enantiomer as the cinchonine salt.

-

To improve the enantiomeric purity, recrystallize the collected salt from a minimal amount of hot 95% ethanol. Repeat the recrystallization process until a constant optical rotation is achieved.

-

To liberate the free acid, suspend the diastereomerically pure salt in water (200 mL) and add 2M HCl until the pH is approximately 2.

-

Extract the aqueous solution with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-N-Cbz-piperidine-3-carboxylic acid.

Expected Outcome:

-

Yield: 30-40% (based on the initial racemic mixture)

-

Appearance: White solid

-

Characterization: Chiral HPLC analysis to determine the enantiomeric excess (ee), which should be >98%. Optical rotation measurement.

Stage 3: Deprotection of the Cbz Group

The Cbz protecting group is removed by catalytic hydrogenolysis to yield the free (S)-piperidine-3-carboxylic acid.

Protocol 3: Hydrogenolysis of (S)-N-Cbz-piperidine-3-carboxylic acid

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| (S)-N-Cbz-piperidine-3-carboxylic acid | As synthesized | - |

| 10% Palladium on Carbon (Pd/C) | - | Strem Chemicals |

| Methanol | ACS Grade | Fisher Scientific |

| Hydrogen Gas | High Purity | Airgas |

| H-Cube® or Parr Hydrogenation Apparatus | - | ThalesNano / Parr |

Procedure:

-

Dissolve (S)-N-Cbz-piperidine-3-carboxylic acid (5.0 g, 18.9 mmol) in methanol (100 mL) in a suitable hydrogenation vessel.

-

Carefully add 10% Pd/C (0.5 g, 10 wt%).

-

Pressurize the vessel with hydrogen to 50 psi (or use a continuous flow hydrogenator like the H-Cube®).

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, vent the hydrogen and flush the system with nitrogen.

-

Filter the reaction mixture through Celite® to remove the catalyst, and wash the Celite® pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain (S)-piperidine-3-carboxylic acid as a white solid.

Expected Outcome:

-

Yield: >95%

-

Appearance: White solid

-

Characterization: ¹H NMR and MS to confirm the removal of the Cbz group. The product is often used directly in the next step without further purification.

Stage 4: N-Trifluoroacetylation

The final step is the trifluoroacetylation of the secondary amine of (S)-piperidine-3-carboxylic acid.

Protocol 4: N-Trifluoroacetylation of (S)-Piperidine-3-carboxylic acid

A common and effective method for trifluoroacetylation is the use of ethyl trifluoroacetate with a non-nucleophilic base.[3]

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| (S)-Piperidine-3-carboxylic acid | As synthesized | - |

| Ethyl Trifluoroacetate (ETFA) | 99% | Oakwood Chemical |

| Triethylamine (TEA) | >99.5% | Sigma-Aldrich |

| Methanol | Anhydrous | Acros Organics |

Procedure:

-

Suspend (S)-piperidine-3-carboxylic acid (2.0 g, 15.5 mmol) in anhydrous methanol (50 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Add triethylamine (4.7 g, 46.5 mmol, 3.0 eq.) to the suspension.

-

Add ethyl trifluoroacetate (4.4 g, 31.0 mmol, 2.0 eq.) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess triethylamine.

-

Dissolve the residue in water (50 mL) and acidify to pH 2 with 1M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure (S)-1-(Trifluoroacetyl)piperidine-3-carboxylic acid.

Expected Outcome:

-

Yield: 70-85%

-

Appearance: White to off-white solid

-

Characterization: ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm the structure and purity. Chiral HPLC to confirm the retention of enantiomeric purity.

Analytical Characterization Summary

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) | Chiral HPLC |